(1-Ethyl-3-pyrrolidinyl)urea
Description
(1-Ethyl-3-pyrrolidinyl)urea is a urea derivative featuring a pyrrolidine ring substituted with an ethyl group at the 1-position. Urea-based compounds are widely studied for their diverse biological and chemical properties, including enzyme inhibition and solubility modulation.
Properties
CAS No. |
19985-14-9 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1-ethylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C7H15N3O/c1-2-10-4-3-6(5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11) |
InChI Key |
RPOOCEPQRXHAMR-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)N |
Canonical SMILES |
CCN1CCC(C1)NC(=O)N |
Synonyms |
(1-Ethyl-3-pyrrolidinyl)urea |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between (1-Ethyl-3-pyrrolidinyl)urea and analogous compounds:
Key Observations :
Comparison :
- Both pyrazole-based ureas and the target compound may share crystallization steps (EtOH–AcOH), suggesting similar post-synthetic handling.
- Reaction times and solvents vary: Pyrazole derivatives use toluene or chloroform with 1–2 h reflux, while the phenethyl analog’s synthesis likely requires more complex alkylation steps due to its substituents.
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